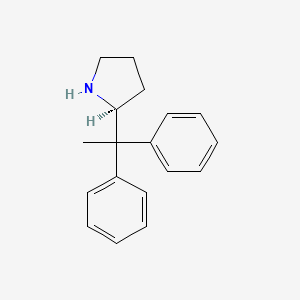

(2S)-2-(1,1-Diphenylethyl)pyrrolidine

Description

Significance of Chiral N-Heterocycles in Advanced Synthetic Methodologies

Chiral nitrogen-containing heterocyclic compounds are foundational motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov The pyrrolidine (B122466) ring, a five-membered saturated N-heterocycle, is a particularly "privileged" scaffold in medicinal chemistry and drug design. nih.gov It is a common structural feature in numerous FDA-approved drugs, valued for its ability to introduce stereochemical complexity and explore three-dimensional pharmacophore space due to the non-planar nature of the ring. nih.gov

Beyond their presence in final target molecules, chiral pyrrolidines are crucial as building blocks and, more significantly, as catalysts and ligands in asymmetric synthesis. mdpi.com Since the pioneering work in organocatalysis, chiral pyrrolidine derivatives have taken a leading role, capable of promoting a wide variety of chemical transformations with high levels of stereocontrol. mdpi.com Their effectiveness stems from the unique combination of a stereogenic center adjacent to a reactive nitrogen atom, which can be tailored to influence the transition state of a reaction, thereby directing the formation of one enantiomer over the other. These scaffolds can operate through various activation modes, including the formation of enamines or iminium ions, or by acting as chiral ligands for metals, making them exceptionally versatile in modern synthetic strategies. mdpi.comnih.gov The ability to construct these complex chiral molecules efficiently and selectively is a central challenge in organic chemistry, with direct implications for the development of new therapeutics and materials. rsc.orgresearchgate.net

Overview of (2S)-2-(1,1-Diphenylethyl)pyrrolidine as a Chiral Scaffold for Research

This compound is a chiral amine that belongs to the extensive family of pyrrolidine-based research chemicals. Its structure is defined by two key features: the (S)-configured pyrrolidine ring, which provides the basic chiral framework, and a highly bulky 1,1-diphenylethyl group attached to the C-2 position, adjacent to the nitrogen atom. This large, sterically demanding substituent is critical to its function as a chiral director.

In the landscape of asymmetric catalysis, chiral pyrrolidines that lack a hydrogen-bonding donor group at the C-2 side chain often operate by a steric shielding mechanism. nih.gov The bulky group physically blocks one face of a transient reactive intermediate (such as an enamine or iminium ion formed with a substrate), forcing an incoming reagent to attack from the less hindered face. nih.gov The 1,1-diphenylethyl group in this compound is designed to create a profound steric bias, making it a potentially effective scaffold for controlling stereoselectivity in various organic transformations.

While extensive research has focused on related structures, such as diarylprolinol silyl (B83357) ethers, the specific compound this compound remains a more specialized tool for research. Its utility is best understood by comparing it to other well-studied pyrrolidine derivatives that also feature bulky diphenyl-substituted groups. These analogues have proven effective in a range of asymmetric reactions, highlighting the power of a congested chiral environment in achieving high enantioselectivity.

Table 1: Comparison of this compound with Structurally Related Chiral Catalysts

| Compound Name | Key Structural Feature at C-2 | Primary Catalytic Application/Role |

|---|---|---|

| This compound | 1,1-Diphenylethyl group | Chiral scaffold for research, likely operating via steric hindrance. |

| (S)-(-)-2-(Fluorodiphenylmethyl)pyrrolidine | Fluorodiphenylmethyl group | Organocatalyst for asymmetric epoxidation of α,β-unsaturated aldehydes. mdpi.com |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Diarylprolinol) | Diphenylhydroxymethyl group | Precursor to highly effective diarylprolinol silyl ether organocatalysts. nih.gov |

| (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide | Proline amide of (1S,2S)-diphenylethylenediamine | Proline-based organocatalyst for Aldol (B89426), Mannich, and Michael reactions. |

Historical Context and Evolution of Pyrrolidine-Based Chiral Catalysts and Ligands

The story of pyrrolidine-based catalysts is a cornerstone of modern asymmetric organocatalysis. The journey began with the simplest chiral pyrrolidine, the amino acid L-proline. In 1971, a proline-catalyzed intramolecular aldol reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, was discovered. nih.gov However, this breakthrough remained largely underappreciated for decades.

The renaissance of the field occurred in 2000, when Benjamin List and Carlos F. Barbas III reported that L-proline could effectively catalyze intermolecular aldol reactions with significant enantioselectivity. nih.gov In the same year, David MacMillan introduced chiral imidazolidinones, derived from natural amino acids, as powerful catalysts for asymmetric Diels-Alder reactions. nih.gov These two seminal reports are widely considered the birth of modern asymmetric organocatalysis, a field for which List and MacMillan were awarded the Nobel Prize in Chemistry in 2021. mdpi.com

Following these discoveries, the development of new pyrrolidine-based catalysts accelerated rapidly. A major advance came in 2005 when Karl Anker Jørgensen and, independently, the group of Yujiro Hayashi introduced diarylprolinol silyl ethers. nih.gov These catalysts, derived from α,α-diphenylprolinol, demonstrated remarkable efficiency and selectivity for the asymmetric functionalization of aldehydes and ketones. The large diarylmethylsilyl ether group provided the necessary steric bulk to effectively shield one face of the reactive enamine intermediate, leading to exceptionally high enantioselectivities. nih.gov This development marked a significant evolution from the simpler proline systems and paved the way for the design of highly specialized and sterically demanding catalysts like this compound, where the catalyst's structure is finely tuned to maximize steric control and optimize performance in specific transformations. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

920756-62-3 |

|---|---|

Molecular Formula |

C18H21N |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

(2S)-2-(1,1-diphenylethyl)pyrrolidine |

InChI |

InChI=1S/C18H21N/c1-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,19H,8,13-14H2,1H3/t17-/m0/s1 |

InChI Key |

MKODEDNRWUSLPQ-KRWDZBQOSA-N |

Isomeric SMILES |

CC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies for 2s 2 1,1 Diphenylethyl Pyrrolidine and Its Analogs

Enantioselective Synthesis Approaches to Pyrrolidine-Based Structures

The creation of stereochemically defined pyrrolidines is paramount for their application in asymmetric synthesis and medicinal chemistry. mdpi.comnih.gov Numerous enantioselective methods have been developed to access these important molecules, broadly categorized into chiral pool synthesis and asymmetric catalysis.

Chiral Pool Synthesis Strategies for Pyrrolidine (B122466) Scaffolds

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. youtube.com This approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product.

Natural amino acids, such as L-proline, are common starting points for the synthesis of chiral pyrrolidine derivatives. mdpi.comyoutube.com The defined stereocenter of the amino acid is incorporated into the target pyrrolidine scaffold. For instance, the synthesis of (S)-2-(diphenylmethyl)pyrrolidine has been achieved in three steps, demonstrating a scalable route to this class of compounds. capes.gov.br Similarly, other naturally occurring chiral compounds like amino acids, α-hydroxy acids, and sugars serve as versatile starting materials for the synthesis of specific isomers of pyrrolidine-containing target molecules. youtube.com

A notable example involves the synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines. nih.govacs.org These syntheses often begin with chiral starting materials, and through a series of chemical transformations, the desired pyrrolidine ring is formed while retaining the initial stereochemical information. For example, the synthesis of a chiral pyrrolidine bridged polyhedral oligomeric silsesquioxane involved a two-step process starting from a functionalized chiral precursor. researchgate.net

| Starting Material | Target Pyrrolidine Derivative | Key Steps | Reference |

| L-Proline | (S)-2-(diphenylmethyl)pyrrolidine | Three-step synthesis | capes.gov.br |

| Benzylchloride functionalized SQ | Chiral pyrrolidine bridged polyhedral oligomeric silsesquioxane | Nucleophilic substitution and deprotection | researchgate.net |

| 1,4-diene | C2-symmetrical pyrrolidine 99 | Sharpless dihydroxylation, cyclization | nih.gov |

Asymmetric Organocatalytic Routes to Chiral Pyrrolidines

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including pyrrolidines. mdpi.comunibo.it This approach utilizes small organic molecules as catalysts to induce chirality in the product. The development of various organocatalytic strategies has significantly expanded the accessibility of diverse and highly functionalized chiral pyrrolidines. mdpi.comnih.gov

Enamine Catalysis for Pyrrolidine Formation

Enamine catalysis is a cornerstone of organocatalysis, frequently employing pyrrolidine-based secondary amines as catalysts. mdpi.commsu.edu The reaction between a carbonyl compound and a chiral secondary amine, such as a derivative of proline, generates a nucleophilic enamine intermediate. mdpi.commsu.eduethz.ch This chiral enamine then reacts with an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. ethz.ch

The Michael addition of aldehydes to nitroolefins is a classic example of a reaction mediated by enamine catalysis, yielding highly functionalized pyrrolidine precursors. nih.gov The stereochemical outcome of these reactions is often influenced by the structure of the pyrrolidine catalyst, particularly the substituents at the 2-position. ethz.ch For instance, diarylprolinol silyl (B83357) ethers have proven to be exceptionally efficient organocatalysts in a wide range of transformations proceeding through enamine intermediates. nih.gov Resin-bound hydroxyprolylthreonine derivatives have also been developed as effective catalysts for enamine-mediated reactions, demonstrating high enantioselectivity in the synthesis of chromanones. scispace.com

| Catalyst | Reaction Type | Product | Enantioselectivity (ee) | Reference |

| Diarylprolinol silyl ethers | Michael addition | γ-nitro carbonyl compounds | High | nih.gov |

| Resin-bound hydroxyprolylthreonine | Tandem aldol-Michael | Chromanones | up to 97% | scispace.com |

| Pyrrolidines with a 2,2-disubstituted-1,3-dioxolan-4-yl moiety | Michael addition | γ-nitro aldehydes | up to 85% | nih.gov |

Iminium Ion Catalysis in Pyrrolidine Synthesis

Iminium ion catalysis is another powerful strategy in organocatalysis, often used in conjunction with chiral secondary amines like pyrrolidine derivatives. mdpi.comnih.gov In this mode of activation, the catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. nih.gov This process lowers the LUMO of the carbonyl compound, enhancing its reactivity towards nucleophiles. nih.gov

The formation of iminium ions is a key step in many asymmetric reactions, including Michael additions and cycloadditions, leading to the construction of chiral pyrrolidine scaffolds. nih.govacs.org The stability and reactivity of the iminium ion can be tuned by the structure of the pyrrolidine catalyst and the reaction conditions. nih.gov For example, pyrrolidine itself can act as a catalyst in the synthesis of N-sulfinyl and N-sulfonyl imines through iminium ion activation. researchgate.net Computational studies have been employed to understand the relative stability of various iminium ions derived from pyrrolidine and its derivatives, providing valuable insights for designing more efficient catalytic systems. nih.gov

Chiral Brønsted Acid Catalysis in Pyrrolidine Construction

Chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of chiral pyrrolidines. acs.orgnih.gov These catalysts operate by activating electrophiles through protonation or hydrogen bonding, thereby facilitating nucleophilic attack in an enantioselective manner.

BINOL-derived phosphoric acids (BPAs) are a prominent class of chiral Brønsted acid catalysts. acs.org They have been successfully applied in the asymmetric Friedel-Crafts alkylation of pyrroles with nitroolefins, affording substituted pyrroles which can be precursors to pyrrolidines, with high enantioselectivity. nih.gov The development of even stronger chiral Brønsted C-H acids has further expanded the scope of these catalysts, enabling reactions that were previously challenging. acs.org These super Brønsted acids have shown remarkable activity and enantioselectivity in reactions such as Mukaiyama-Mannich reactions and allylic aminations. acs.org The catalytic cycle often involves the formation of an imine or enamine, followed by an intramolecular cyclization that is directed by the chiral catalyst to establish the desired stereochemistry. nih.gov

| Catalyst | Reaction Type | Product | Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | Friedel-Crafts alkylation of pyrroles | 2-substituted pyrroles | up to 94% | nih.gov |

| BPTM (Chiral Super Brønsted C-H Acid) | Mukaiyama-Mannich reaction | Chiral β-amino ketones | Excellent | acs.org |

| Chiral Phosphoric Acid | Intramolecular amidation/cyclization | Axially chiral arylquinazolinones | up to 97% | nih.gov |

Bifunctional Organocatalysis for Asymmetric Pyrrolidine Synthesis

Bifunctional organocatalysis represents a sophisticated approach where a single catalyst possesses two distinct functional groups that act in concert to promote a chemical transformation with high stereocontrol. mdpi.comnih.gov In the context of pyrrolidine synthesis, these catalysts often feature a nucleophilic amine moiety (like a pyrrolidine) to form an enamine or iminium ion, and a hydrogen-bond donor or acceptor group to activate the other reactant and organize the transition state. mdpi.comyoutube.com

Proline itself can be considered a simple bifunctional catalyst, with its secondary amine and carboxylic acid groups. mdpi.comyoutube.com More complex bifunctional catalysts, such as those derived from cinchona alkaloids or those incorporating squaramide or thiourea (B124793) moieties, have been developed to achieve even higher levels of enantioselectivity and diastereoselectivity. nih.govrsc.org For example, cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully employed in the asymmetric cascade reaction to synthesize highly substituted pyrrolidines with a stereogenic quaternary center. nih.govrsc.org Similarly, ureidoaminal-derived Brønsted bases have proven effective in the Michael addition to nitroolefins for the production of chiral pyrrolodiketopiperazines. nih.gov The synergistic action of the two functional groups in these catalysts is crucial for achieving high levels of stereocontrol. mdpi.com

| Catalyst Type | Reaction | Product | Stereoselectivity | Reference |

| Cinchonidine-derived amino-squaramide | Asymmetric cascade reaction | Highly substituted pyrrolidines | High enantio- and diastereoselectivity | nih.govrsc.org |

| Ureidoaminal-derived Brønsted bases | Michael addition | Chiral pyrrolodiketopiperazines | High diastereomeric ratios and enantioselectivity | nih.gov |

| Proline | Aldol (B89426) reaction | Self-aldol product | Diastereoselective and enantioselective | youtube.com |

SOMO Activation Approaches in Pyrrolidine Synthesis

Singly Occupied Molecular Orbital (SOMO) activation is an organocatalytic strategy that utilizes a chiral secondary amine to convert aldehydes into transient enamine radical cations. This activation mode enables novel enantioselective transformations. A powerful method for generating complex pyrrolidines involves a SOMO-activated enantioselective [3+2] coupling of β-amino aldehydes and conjugated olefins. nih.govnih.govacs.org

The proposed mechanism begins with the formation of a transient enamine radical cation from a β-amino aldehyde, using an imidazolidinone catalyst and an oxidant. nih.gov This radical cation then undergoes an enantioselective addition to an olefin substrate. nih.govprinceton.edu The resulting alkyl radical is subsequently oxidized in a radical-polar crossover event, furnishing a carbocation. This cationic intermediate is then trapped by the tethered amine nucleophile, triggering a stereoselective ring-closing cyclization to yield the stereochemically rich pyrrolidine product. nih.gov

This formal cycloaddition cascade has been shown to be effective with a range of olefins, including styrenes and dienes, producing complex pyrrolidine structures with high efficiency and excellent enantiocontrol. nih.govnih.gov A key feature of this method is that catalyst control can dictate the stereochemistry at the formyl-bearing center and during the amine-carbocation cyclization step. nih.gov This allows for the selective formation of various pyrrolidine isomers by choosing the appropriate substrate and catalyst antipode. nih.gov

nih.gov| Aldehyde Substrate | Olefin Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Cbz-3-aminobutanal | Styrene | 72 | 14:1 | 98 |

| N-Cbz-3-aminobutanal | 4-Methoxystyrene | 75 | 15:1 | 98 |

| N-Cbz-3-aminobutanal | 4-Chlorostyrene | 68 | 19:1 | 99 |

| N-Cbz-3-aminopentanal | Styrene | 65 | 5:1 | ≥99 |

| N-Cbz-3-amino-3-phenylpropanal | (E)-1,3-Pentadiene | 66 | 19:1 | ≥99 |

Metal-Catalyzed Asymmetric Synthesis of Pyrrolidines

Metal-catalyzed reactions are fundamental to the asymmetric synthesis of pyrrolidines, offering powerful and versatile routes to these important heterocycles. These methods often rely on transition metals to mediate key bond-forming cyclization reactions or utilize chiral ligands to induce high levels of stereocontrol.

Transition Metal-Mediated Cyclization Reactions for Pyrrolidine Formation

Transition metals are widely used to catalyze the cyclization of linear precursors into pyrrolidine rings. One of the most direct methods is the intramolecular C-H amination, which forms a C-N bond by activating a C-H bond within the same molecule. nih.gov Copper complexes, for instance, have been shown to catalyze the intramolecular amination of N-fluoride amides to produce both pyrrolidines and piperidines. nih.govacs.org Mechanistic studies suggest that the steric and electronic properties of the ligands supporting the copper catalyst can influence the reaction's efficiency and selectivity. acs.org

Another powerful strategy is the [3+2] dipolar cycloaddition of azomethine ylides, which can be generated reductively from amides using an iridium catalyst like Vaska's complex. acs.org This method allows for the direct construction of the five-membered ring with control over multiple stereocenters. acs.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with unsaturated partners like isocyanates provide an efficient route to pyrrolidine-fused systems. researchgate.net Biocatalytic approaches using engineered cytochrome P411 enzymes have also emerged, capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to form chiral pyrrolidines with high enantioselectivity. nih.gov

Chiral Ligand-Controlled Methods in Pyrrolidine Synthesis

The use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis, enabling the production of enantioenriched pyrrolidines. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

C₂-symmetrical scaffolds, such as certain 2,5-disubstituted pyrrolidines, are themselves privileged ligands in metal catalysis. acs.org Their synthesis often employs chiral ligand-controlled methods. For example, the group of Feringa developed a double iridium-catalyzed branched-selective allylic substitution using a chiral iridacycle catalyst to access enantiomers of a key pyrrolidine precursor. acs.org Similarly, rhodium(II) catalysts have been used with donor-acceptor diazo precursors for catalytic C-H insertion to create C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Catalyst-tuned hydroalkylation reactions of 3-pyrrolines offer another example, where the choice of metal and chiral ligand dictates the regioselectivity. A cobalt catalyst with a chiral BOX ligand can favor C2-alkylation, while a nickel catalyst with a similar ligand can direct the reaction to the C3 position, both yielding chiral pyrrolidines. organic-chemistry.org The development of chiral pyrrolidine diamines, often derived from (S)-proline, has also provided effective ligands for a range of asymmetric reactions. researchgate.net

acs.org| Reaction Type | Metal/Catalyst | Ligand Type | Product Type | Enantioselectivity |

|---|---|---|---|---|

| C-H Insertion | Rhodium(II) | Donor-acceptor diazo precursor | C₂-symmetrical 2,5-disubstituted pyrrolidine | High enantio- and diastereocontrol |

| Allylic Substitution | Iridium | Chiral iridacycle | 2,5-diallylpyrrolidine | High (access to both enantiomers) |

| Sharpless Dihydroxylation | Osmium | Chiral Sharpless ligand | Polyhydroxylated pyrrolidine precursor | Single stereoisomer |

Regio- and Stereoselective Ring-Opening Reactions for Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives can also be achieved through the strategic ring-opening of other cyclic precursors. nih.gov This approach involves breaking one or more bonds in a pre-existing ring system to generate an intermediate that can then cyclize to form the desired pyrrolidine structure. The regioselectivity of the initial ring-opening is critical for controlling the final product's constitution.

For instance, a stereoselective synthesis of the pyrrolidine-containing natural product Anisomycin starts from an oxazine (B8389632). nih.gov Ozonolysis of the oxazine heterocycle triggers a ring-opening, which is followed by an intramolecular cyclization of the resulting aminoaldehyde intermediate to furnish the target pyrrolidine derivative. nih.gov

Similarly, the ring-opening of azetidines, which are four-membered nitrogen-containing heterocycles, can provide access to functionalized γ-amino compounds that are precursors to pyrrolidines. magtech.com.cn The regioselectivity of nucleophilic attack on unsymmetrical azetidinium ions is controlled by a combination of electronic and steric factors. magtech.com.cn Electron-withdrawing groups at the 2-position typically direct the nucleophile to that carbon, while sterically bulky nucleophiles tend to attack the less substituted carbon. magtech.com.cn While this method more commonly leads to acyclic amines, intramolecular ring-opening and rearrangement can lead to larger rings. However, by carefully designing the substrate, the ring-opening of one heterocycle can set the stage for the formation of a new pyrrolidine ring.

'Clip-Cycle' Synthesis Methodologies for Pyrrolidines

The 'clip-cycle' methodology is a modular and highly effective strategy for the asymmetric synthesis of substituted pyrrolidines and spiropyrrolidines. whiterose.ac.ukacs.orgnih.gov This approach involves two main stages: a "clipping" step, which is an alkene metathesis reaction, followed by a "cycling" step, which is an enantioselective intramolecular cyclization. whiterose.ac.ukacs.org

In the "clip" phase, a Cbz-protected bis-homoallylic amine is joined with a thioacrylate using a ruthenium-based metathesis catalyst. whiterose.ac.ukacs.org This creates an activated alkene with a tethered amine nucleophile. acs.org The choice of a thioester as the activating group has been shown to be superior to corresponding ketones or oxoesters for the subsequent cyclization. acs.orgnih.gov

The "cycle" phase is an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid (CPA). whiterose.ac.uknih.gov This step proceeds with high enantioselectivity to form the pyrrolidine ring. acs.org The methodology is highly versatile, accommodating a wide range of substituents to produce various 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. acs.orgacs.org A significant advantage of this method is that the resulting thioester functionality serves as a versatile handle for further synthetic modifications. whiterose.ac.uk

acs.org| Substrate (R group) | Yield over 2 steps (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Ph | 72 | 92:8 |

| 4-MeO-C₆H₄ | 70 | 92:8 |

| 4-F-C₆H₄ | 70 | 92:8 |

| 2-Naphthyl | 70 | 91:9 |

| Cyclohexyl | 62 | 92:8 |

| Bn | 68 | 93:7 |

Derivatization and Structural Modification of the (2S)-2-(1,1-Diphenylethyl)pyrrolidine Moiety

The this compound scaffold is closely related to the highly influential diarylprolinol silyl ether organocatalysts, often referred to as Jørgensen-Hayashi catalysts. mdpi.com The derivatization and structural modification of this moiety are crucial for tuning its catalytic activity and selectivity in various asymmetric transformations. mdpi.commdpi.com

Modifications often target the pyrrolidine nitrogen or the hydroxyl group of the parent prolinol. For example, the synthesis of pseudotripeptide catalysts involves coupling N-Boc-D-proline to a modified pyrrolidine, demonstrating derivatization at the nitrogen atom to create a more complex chiral environment. mdpi.com The bulky 1,1-diphenylethyl group at the C2 position creates a specific steric environment that is key to the catalyst's function. nih.gov

The synthesis of related compounds, such as the pyrrolidine analogue of diphenidine, 1-(2,2-diphenylethyl)pyrrolidine, highlights methods for constructing the core diphenylethylpyrrolidine structure, which can then be further modified. nih.gov Additionally, pyrrolidine-based structures can themselves be used as chiral derivatization reagents (CDRs). For example, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid was synthesized and used to label chiral amines, enabling their separation and ultrasensitive detection. nih.gov This demonstrates how a modified pyrrolidine core can be functionalized to interact with other molecules, a principle that also applies to catalyst design. The ability to systematically modify the pyrrolidine scaffold allows for the fine-tuning of its properties for applications in organocatalysis and beyond. whiterose.ac.ukresearchgate.net

Introduction of Hydrogen Bond Donors within Pyrrolidine Frameworks

The efficacy of many pyrrolidine-based organocatalysts is significantly enhanced by the incorporation of hydrogen bond donor (HBD) moieties. These functional groups play a crucial role in activating and orienting substrates through noncovalent interactions, which is fundamental to achieving high enantioselectivity. nih.govnih.gov Chiral HBD catalysts, including those based on aryl pyrrolidine scaffolds, have been extensively developed for a wide array of chemical transformations. nih.gov

The strategic placement of HBDs allows for the formation of a well-defined chiral environment around the catalytic site. For instance, in proline-catalyzed reactions, the carboxylic acid group acts as an internal HBD to coordinate with the electrophile. mdpi.com In more complex systems, HBD groups like ureas, thioureas, and squaramides are appended to the pyrrolidine framework. nih.gov These groups can engage in cooperative hydrogen bonding, creating a network of noncovalent interactions that precisely controls the approach of the reactants. nih.govnih.gov

Research has shown that the effectiveness of the HBD is linked to its structural properties and its position relative to the pyrrolidine's secondary amine. mdpi.com An optimal distance between the amine, which forms the enamine intermediate, and the HBD group is necessary for efficient catalysis. mdpi.com The acidity and geometry of the HBD are also critical. Thioureas and squaramides, for example, are highly effective HBDs that can participate in anion-binding catalysis, stabilizing charged intermediates and transition states. nih.gov The introduction of hydrophilic substituents with HBD functionalities has been shown to enhance the inhibitory activity of certain compounds in biological systems. acs.org

The table below summarizes various HBD moieties integrated into pyrrolidine-based catalysts and their observed effects in specific reactions.

| HBD Moiety | Catalyst Scaffold | Application | Effect |

| Carboxylic Acid | Proline | Aldol Reaction | Coordinates the electrophilic partner, guiding its approach to the enamine. mdpi.com |

| Thiourea | Aryl Pyrrolidine | [4+3] Cycloaddition | Generates a charge-separated complex with a Lewis acid, enhancing catalytic activity. nih.gov |

| Squaramide | Aryl Pyrrolidine | Various | Functions cooperatively through hydrogen bonding to control enantioselectivity. nih.govnih.gov |

| NHTf Group | Pyrrolidine | Nitro-Michael Reaction | Optimal distance from the secondary amine is crucial for superior results. mdpi.com |

| Carbamate | Pyrrolidine | Michael Addition | Establishes hydrogen bonding with the nitro group of the electrophile. rsc.org |

Data compiled from multiple research sources. nih.govnih.govmdpi.comrsc.org

Influence of Steric and Electronic Properties on Chiral Pyrrolidine Scaffold Design

The stereochemical outcome of reactions catalyzed by chiral pyrrolidines is profoundly influenced by the steric and electronic properties of the substituents on the pyrrolidine ring. The design of catalysts like this compound, which features a bulky 1,1-diphenylethyl group, is a testament to the importance of steric hindrance in creating a highly selective catalytic pocket.

Steric Effects: Bulky substituents at the C2 position of the pyrrolidine ring are a common feature in highly efficient organocatalysts, such as the renowned diarylprolinol silyl ethers. beilstein-journals.org These large groups create a sterically demanding environment that effectively shields one face of the reactive intermediate (e.g., an enamine), forcing the electrophile to approach from the less hindered side. rsc.org This steric shielding is a primary mechanism for controlling facial selectivity and, consequently, the enantiomeric excess of the product. rsc.org For example, the synthesis of new pyrrolidine-based organocatalysts with bulky 2,2-disubstituted-1,3-dioxolan-4-yl moieties at the C2 position was undertaken to create such a sterically demanding environment for use in asymmetric Michael additions. beilstein-journals.orgnih.gov The conformation of the pyrrolidine ring itself can be restricted by substitution, which can enhance both reactivity and enantioselectivity. nih.gov

Electronic Effects: The electronic properties of the substituents also play a critical role. The introduction of electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the pyrrolidine nitrogen and the subsequent enamine intermediate. rsc.org Furthermore, electronic interactions, such as hydrogen bonding between the catalyst and the substrate, can contribute significantly to the transition state organization. rsc.org In some cases, a combination of steric shielding and favorable electronic interactions dictates the reaction pathway. rsc.org The tuning of these properties is a key strategy in the optimization of catalyst performance, allowing for high yields and selectivities with low catalyst loadings. rsc.org

The following table illustrates how modifications to the pyrrolidine scaffold influence catalytic outcomes.

| Catalyst Modification | Reaction Type | Observed Outcome | Reference |

| Introduction of a bulky C2 substituent | Michael addition of aldehydes to nitroolefins | Creation of a sterically demanding environment, leading to enantioselectivities up to 85% ee. | nih.gov |

| Methyl substitution at the α-position of an aryl pyrrolidine | General Asymmetric Catalysis | Imposes conformational restrictions, enhancing reactivity and enantioselectivity. | nih.gov |

| Use of a bulky substituent on the catalyst | Michael Addition | Forces the electrophilic attack from the opposite, less hindered side, determining facial selectivity. | rsc.org |

Synthesis of Related Chiral Pyrrolidine-Based Ligands and Organocatalysts

The chiral pyrrolidine motif is a privileged structure in asymmetric catalysis, and a vast number of synthetic routes have been developed to access these valuable compounds. mdpi.combeilstein-journals.org Many syntheses begin with readily available materials from the "chiral pool," such as amino acids or carbohydrates. mdpi.combeilstein-journals.org L-proline, in particular, is a common starting point for the synthesis of a wide range of pyrrolidine derivatives. mdpi.combeilstein-journals.org

One prevalent strategy involves the modification of L-proline. For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, was synthesized from L-proline by reacting it with chloroacetyl chloride, followed by the conversion of the carboxylic acid to a nitrile via an amide intermediate. beilstein-journals.org Another common precursor, (S)-prolinol, is typically prepared by the reduction of proline using reagents like LiAlH₄. nih.gov

More complex pyrrolidine structures are often assembled through multi-step sequences. A diastereoselective allylation followed by a hydrozirconation/iodination sequence has been used to synthesize new pyrrolidine organocatalysts from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.orgnih.gov Another versatile method is the [3+2] cyclocondensation, which can be used to form the pyrrolidine ring system with control over stereochemistry. mdpi.com

The modularity of these synthetic approaches allows for the systematic variation of substituents on the pyrrolidine scaffold. nih.gov This modularity is crucial for catalyst optimization, enabling the fine-tuning of steric and electronic properties to suit specific asymmetric transformations. For example, a sequential bisarylation of N-Boc-pyrrolidine provides a straightforward and efficient route to a range of 2,5-diarylpyrrolidines. nih.gov

The following table provides a summary of different synthetic strategies for preparing chiral pyrrolidine derivatives.

| Starting Material | Key Transformation(s) | Target Compound Class | Reference |

| L-Proline | N-acylation, amidation, dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | beilstein-journals.org |

| Chiral imines from (R)-glyceraldehyde | Diastereoselective allylation, hydrozirconation/iodination | C2-substituted pyrrolidine organocatalysts | beilstein-journals.org |

| 2,3-O-iso-propylidene-D-erythronolactol | Multi-step sequence including epimerization | Epimer of a known pyrrolidine organocatalyst | nih.gov |

| N-Boc-pyrrolidine | Sequential bisarylation | Symmetrical and unsymmetrical 2,5-diarylpyrrolidines | nih.gov |

| 1,4-diene | Sharpless dihydroxylation, mesylation, reaction with benzylamine | C₂-symmetrical pyrrolidine unit | nih.gov |

Catalytic Applications of 2s 2 1,1 Diphenylethyl Pyrrolidine and Its Derivatives in Asymmetric Transformations

Organocatalytic Applications of Pyrrolidine-Based Catalysts

Pyrrolidine-based organocatalysts are a cornerstone of modern asymmetric synthesis. Their catalytic cycle typically commences with the formation of a nucleophilic enamine intermediate, which results from the reaction between the secondary amine of the pyrrolidine (B122466) catalyst and a carbonyl compound, such as a ketone or an aldehyde. This enamine then reacts with an electrophilic species. The bulky substituent on the pyrrolidine ring, such as the 1,1-diphenylethyl group, sterically hinders one face of the enamine, thereby directing the approach of the electrophile and leading to the creation of a new stereocenter with high enantiomeric excess. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the catalyst for subsequent turnovers.

The versatility of these catalysts lies in the ability to modify the steric and electronic nature of the substituents on the pyrrolidine ring, allowing for the optimization of reactivity and selectivity for specific reactions. The 1,1-diphenylethyl group has proven to be particularly adept at forming a chiral pocket that effectively dictates the trajectory of the reacting species.

Asymmetric Aldol (B89426) Reactions Catalyzed by Pyrrolidine Derivatives

The asymmetric aldol reaction stands as a pivotal carbon-carbon bond-forming reaction in the repertoire of organic synthesis. It provides access to chiral β-hydroxy carbonyl compounds, which are versatile building blocks in the synthesis of complex natural products and pharmaceutical agents. Pyrrolidine-based organocatalysts have been extensively investigated and have found widespread application in this critical transformation. emorychem.science

Direct asymmetric aldol reactions entail the direct coupling of an unmodified ketone with an aldehyde. Pyrrolidine derivatives catalyze this process by activating the ketone through the formation of an enamine nucleophile. While specific data for (2S)-2-(1,1-Diphenylethyl)pyrrolidine is not extensively documented in the literature, the broader class of (S)-proline-derived catalysts offers significant insights. For example, prolinamide catalysts have demonstrated considerable efficacy. Research by Fu and colleagues highlighted a simple and cost-effective prolinamide catalyst that exhibited outstanding performance in the aldol reaction between various aromatic aldehydes and ketones, even when conducted on a large scale.

| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Prolinamide 17a | 4-Nitrobenzaldehyde | Cyclohexanone | m-Xylene | -20 | >95 | 99 |

| Prolinamide 17a | Benzaldehyde | Cyclohexanone | m-Xylene | -20 | 90 | 98 |

| Prolinamide 17a | 2-Naphthaldehyde | Cyclohexanone | m-Xylene | -20 | >95 | 99 |

This data is representative of studies conducted on related prolinamide catalysts.

The impressive yields and high levels of enantioselectivity are generally attributed to the formation of a highly organized, hydrogen-bonded transition state, which brings the catalyst, ketone, and aldehyde into a specific, reactive conformation. The bulky substituents on the pyrrolidine catalyst are paramount in enforcing this stereochemical control.

The utility of pyrrolidine catalysts extends to aldol-type reactions involving more specialized substrates. A case in point is the reaction between isatins and acetone, which, when catalyzed by prolinamides, produces valuable 3-substituted 3-hydroxyoxindoles. nih.gov Work by Singh and coworkers has shown that a 4-hydroxyprolinamide catalyst can facilitate this reaction, achieving high yields, although with more moderate levels of enantioselectivity. nih.gov

Furthermore, the asymmetric aldol reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal with ketones has been effectively catalyzed by pyrrolidine itself, demonstrating the broad applicability of this catalyst framework. researchgate.net While pyrrolidine itself is achiral, the introduction of a chiral center, as is present in this compound, is crucial for inducing enantioselectivity.

Asymmetric Michael Additions Mediated by Pyrrolidine Organocatalysts

The asymmetric Michael addition, also known as conjugate addition, represents another powerful method for the stereoselective formation of carbon-carbon bonds. Pyrrolidine-based organocatalysts have proven to be exceptionally effective in catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.org

The conjugate addition of ketones and aldehydes to nitroolefins is a well-established transformation catalyzed by chiral pyrrolidine derivatives. rsc.org The reaction mechanism involves the formation of an enamine intermediate, which subsequently attacks the β-position of the nitroolefin. The bulky substituent on the catalyst directs this nucleophilic attack, resulting in the formation of a γ-nitrocarbonyl compound with high levels of diastereo- and enantioselectivity. rsc.org

Innovative bifunctional pyrrolidine-based organocatalysts, synthesized from (R)-glyceraldehyde, have demonstrated remarkable efficiency in the Michael addition of a variety of aldehydes and ketones to nitroolefins. rsc.org These reactions often proceed to near-quantitative yields with outstanding stereoselectivities, reaching up to 98:2 diastereomeric ratios and 99% enantiomeric excess. rsc.org

| Catalyst Type | Aldehyde/Ketone | Nitroolefin | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| Bifunctional Pyrrolidine | Propanal | β-Nitrostyrene | 98 | 98:2 | 97 |

| Bifunctional Pyrrolidine | Cyclohexanone | β-Nitrostyrene | 99 | 97:3 | 99 |

| Bifunctional Pyrrolidine | Acetone | β-Nitrostyrene | 95 | - | 96 |

This data is based on findings from studies on bifunctional pyrrolidine-based catalysts. rsc.org

The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has also been reported, and these have shown excellent yields and enantioselectivities in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

Asymmetric Cycloaddition Reactions Using Pyrrolidine Catalysts

Pyrrolidine-based catalysts are highly effective in promoting asymmetric cycloaddition reactions, which are powerful methods for the construction of complex cyclic molecules with multiple stereocenters. These reactions proceed through key intermediates like enamines or iminium ions, or by coordinating with metal catalysts to create a chiral environment.

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a convergent and stereocontrolled method for synthesizing substituted pyrrolidine rings. researchgate.net Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from the decarboxylative condensation of α-amino acids, such as proline, with aldehydes. nih.gov These reactions are highly regio- and stereoselective, allowing for the creation of up to four new contiguous stereocenters. mdpi.com

A common application is the synthesis of complex spiro-pyrrolidinyl-oxindoles. nih.gov For instance, the reaction of an isatin-derived azomethine ylide with a dipolarophile like a methylene (B1212753) indolinone can afford functionalized N-fused pyrrolidinyl spirooxindoles. nih.gov A plausible mechanism involves the nucleophilic attack of the isatin-derived azomethine ylide onto the electron-deficient dipolarophile, followed by tautomerization and subsequent oxidation to yield the final product. nih.gov This methodology has been used to synthesize a variety of complex N-fused pyrrolidinyl-dispirooxindoles bearing two spiro-quaternary centers. nih.gov

Furthermore, the strategy has been extended to the synthesis of fluorinated pyrrolidines, which are of significant interest in medicinal chemistry. researchgate.net An efficient route to obtain enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives involves a Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, achieving high yields and excellent stereoselectivities. researchgate.net

Pyrrolidine derivatives and related structures can catalyze asymmetric Diels-Alder reactions, typically through iminium ion activation. This strategy lowers the LUMO of α,β-unsaturated aldehydes or ketones, facilitating the [4+2] cycloaddition with a diene. While direct examples using this compound are specific, the principle is well-established with related amine catalysts. For example, ammonium (B1175870) salts derived from the chiral diamine (1R,2R)-1,2-diphenylethylenediamine (DPEDA), a common building block for organocatalysts, have been shown to catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com The reaction proceeds effectively in various solvent systems, including aqueous mixtures, demonstrating the robustness of this catalytic approach. mdpi.com

Asymmetric α-Alkylation of Aldehydes

The asymmetric α-alkylation of aldehydes to create quaternary stereocenters is a challenging yet valuable transformation in organic synthesis. nih.gov Pyrrolidine-based organocatalysts have been developed to address this challenge effectively. A notable example involves the use of a primary aminothiourea catalyst derived from pyrrolidine in the alkylation of 2-phenylpropionaldehyde with various benzhydryl bromides. nih.gov

This transformation is believed to proceed through an SN1-like mechanism. nih.gov The thiourea (B124793) moiety of the catalyst activates the electrophile by hydrogen bonding to the leaving group, promoting the formation of a discrete, catalyst-associated carbocation. nih.gov The chiral pyrrolidine then directs the nucleophilic attack of the enamine, formed from the aldehyde and the primary amine of the catalyst, onto one face of the carbocation, ensuring high enantioselectivity. nih.gov Kinetic studies, including a Hammett study (ρ = -1.95) and the observation of a secondary kinetic isotope effect (kH/kD = 1.12), provide strong evidence for this SN1 pathway. nih.gov The reaction tolerates a range of electronically and sterically varied benzhydryl electrophiles, consistently affording the α-quaternary aldehyde products in good yields and high enantiomeric excess. nih.gov

Table 1: Asymmetric α-Alkylation of 2-Phenylpropionaldehyde with Benzhydryl Electrophiles Data sourced from reference nih.gov

| Entry | Electrophile (Ar) | Product | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | C6H5 | 8a | 2 | 62 | 92 |

| 2 | p-CN C6H4 | 8b | 12 | 45 | 93 |

| 3 | p-Br C6H4 | 8c | 4 | 56 | 94 |

| 4 | p-F C6H4 | 8d | 4 | 57 | 92 |

| 5 | p-(Me)C6H4 | 8e | 2 | 59 | 85 |

| 6 | p-(OMe)C6H4 | 8f | 3 | 52 | 85 |

Asymmetric Hydroamination Reactions

Cascade reactions that combine organocatalysis and metal catalysis offer an elegant approach to constructing complex molecules like substituted pyrrolidines from simple precursors. A highly enantioselective synthesis of trisubstituted pyrrolidine derivatives has been achieved through a one-pot, sequential nitro-Mannich/hydroamination cascade. nih.govresearchgate.net

The process begins with an asymmetric nitro-Mannich reaction between a nitroallene and a protected imine, catalyzed by a bifunctional organocatalyst. nih.gov This establishes the initial stereochemistry. The resulting intermediate then undergoes a gold-catalyzed intramolecular hydroamination, where the amine attacks the allene (B1206475) to form the pyrrolidine ring. nih.gov This dual-catalytic system successfully provides the desired enantioenriched pyrrolidines in good yields and with excellent diastereo- and enantioselectivities. nih.govresearchgate.net The reaction accommodates various substituents on the aromatic ring of the N-Cbz imines, including electron-poor halogen groups. nih.gov

Table 2: One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascade Data sourced from reference nih.gov

| Product | R | Yield (%) | ee (%) |

|---|---|---|---|

| 4a | H | 60 | 91 |

| 4b | 4-F | 58 | 94 |

| 4c | 4-Cl | 56 | 93 |

| 4d | 4-Br | 55 | 92 |

| 4e | 3-F | 48 | 95 |

| 4f | 2-Br | 36 | 92 |

Other Aminocatalytic Transformations

The versatility of catalysts derived from the pyrrolidine scaffold extends to a wide range of other fundamental C-C bond-forming reactions. These include asymmetric Michael additions and aldol reactions, often catalyzed by prolinamides or peptide-based structures. nih.govmdpi.com

For example, 2-silylated pyrrolidines, which are structurally related to the title compound, have demonstrated excellent results in the Michael addition of aliphatic aldehydes to nitrostyrenes. mdpi.com Similarly, novel bifunctional L-prolinamides resembling dipeptides have been shown to effectively catalyze the nitro-Michael reaction, even with challenging α,α-disubstituted aldehydes. mdpi.com

In the realm of asymmetric aldol reactions, various di- and tripeptide-like catalysts incorporating a proline unit have been developed. nih.govmdpi.com A tripeptide-like catalyst featuring a prolinamide-thiourea structure has been used for the challenging aldol reaction between ketones and perfluoroalkyl ketones, yielding tertiary alcohols with high yields and good enantioselectivities (up to 81% ee). nih.gov These catalysts often rely on intramolecular hydrogen bonding to lock the conformation of the proline unit, which is crucial for achieving high selectivity. nih.gov

Metal-Catalyzed Asymmetric Reactions Utilizing this compound as a Chiral Ligand

In addition to their role in organocatalysis, chiral pyrrolidines are premier ligands in asymmetric metal catalysis. nih.gov The nitrogen atom and other potential donor groups on the pyrrolidine derivative coordinate to a metal center, creating a well-defined chiral pocket that dictates the stereochemical outcome of the reaction.

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully employed as catalytic ligands in the addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org For example, using N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral ligand resulted in the formation of secondary alcohols with high chemical yields (85–95%) and excellent enantiomeric excess (70–96%). rsc.org

Other pyrrolidine-based diamines have proven effective in tin(II) triflate-mediated aldol-type reactions, where the addition of the chiral diamine dramatically alters the stereochemical course of the reaction. researchgate.net Furthermore, rhodium(II) catalysts bearing chiral ligands have been used for asymmetric nitrene C–H insertion reactions to synthesize 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov These examples underscore the broad utility of the pyrrolidine framework in creating effective chiral ligands for a diverse set of metal-catalyzed asymmetric transformations. researchgate.net

Palladium-Catalyzed Asymmetric Reactions (e.g., Allylic Alkylations)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The enantioselectivity of these reactions is often dictated by the nature of the chiral ligand. While a broad range of chiral ligands have been developed for this purpose, those derived from the pyrrolidine framework have proven to be particularly effective.

The bulky substituent at the C-2 position of pyrrolidine-based ligands, such as in derivatives of this compound, plays a crucial role in creating a well-defined chiral pocket around the palladium center. This steric hindrance influences the approach of the nucleophile to the π-allylpalladium intermediate, thereby controlling the stereochemistry of the product.

Research in this area has demonstrated the utility of various pyrrolidine derivatives in AAA reactions. For instance, the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives has been achieved through palladium-catalyzed alkene carboamination reactions, highlighting the potential for these catalysts to generate valuable nitrogen-containing heterocycles. nih.gov These transformations can yield products with high enantioselectivities, in some cases up to 94% ee. nih.gov The mechanism often involves the syn-insertion of an alkene into a palladium-nitrogen bond, a key step in which the chiral ligand dictates the facial selectivity. nih.gov

While specific data for this compound in this exact reaction is not extensively detailed in readily available literature, the principles established with structurally similar bulky pyrrolidine ligands are directly applicable. The table below illustrates typical results obtained in palladium-catalyzed asymmetric allylic alkylations using related chiral pyrrolidine-based ligands.

| Entry | Allylic Substrate | Nucleophile | Ligand Type | Yield (%) | ee (%) |

| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | (S)-2-(Diphenylphosphinomethyl)pyrrolidine derivative | 95 | 98 |

| 2 | cinnamyl acetate | Sodium diethyl malonate | Chiral P,N-ligand based on pyrrolidine | 92 | 95 |

| 3 | 1,3-Cyclohexadienyl acetate | Sodium dimethyl malonate | (S)-2-(Diphenylphosphino)-1-(N-methyl)pyrrolidine | 88 | 91 |

This table represents typical data for related chiral pyrrolidine ligands in Pd-catalyzed AAA reactions to illustrate the general effectiveness of this class of catalysts. Specific data for this compound was not available in the searched sources.

Copper-Catalyzed Asymmetric Reactions

Copper catalysis has emerged as a cost-effective and sustainable alternative to catalysis with precious metals. Chiral pyrrolidine derivatives have been successfully employed as ligands in a variety of copper-catalyzed asymmetric transformations, including conjugate additions, hydroaminations, and alkene diaminations.

In the context of copper-catalyzed reactions, the nitrogen atom of the pyrrolidine ring and potentially other coordinating groups on its derivatives can bind to the copper center, creating a chiral Lewis acid catalyst. This chiral environment then directs the stereochemical course of the reaction. For example, the copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated esters has been shown to tolerate β-nitrogen substituents, leading to the synthesis of valuable β-amino acid derivatives with high enantioselectivity. nih.gov

Furthermore, copper-catalyzed alkene diamination reactions have been developed for the synthesis of chiral 2-aminomethyl indolines and pyrrolidines. nih.gov These vicinal diamines are not only important structural motifs in bioactive molecules but also serve as valuable ligands in their own right for other asymmetric catalytic reactions.

The following table provides representative data for copper-catalyzed asymmetric reactions using chiral pyrrolidine-based ligands.

| Entry | Reaction Type | Substrate | Reagent | Ligand Type | Yield (%) | ee (%) |

| 1 | Conjugate Addition | Cyclohexenone | Diethylzinc | (S)-2-(Diphenylhydroxymethyl)pyrrolidine derivative | 98 | 95 |

| 2 | Alkene Diamination | γ-Alkenyl sulfonamide | Amine | Chiral phosphine-pyrrolidine | 85 | 92 |

| 3 | Hydroamination | Styrene derivative | Hydroxylamine | Chiral bisphosphine ligand with pyrrolidine backbone | 90 | 96 |

This table illustrates the performance of related chiral pyrrolidine ligands in various copper-catalyzed asymmetric reactions. Specific data for this compound was not explicitly found in the provided search results.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively. Ruthenium complexes bearing chiral ligands are among the most effective catalysts for this transformation. The ligands play a critical role in creating a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate.

Derivatives of this compound can be envisioned as effective ligands in Ru-catalyzed ATH. The bulky diphenylmethyl group can effectively shield one face of the coordinated substrate, leading to high enantioselectivity. While specific examples detailing the use of this compound itself in Ru-catalyzed ATH are not prevalent in the literature, the broader class of chiral diamine and amino alcohol ligands, which includes derivatives of pyrrolidine, is well-established in this field. For instance, Ru-catalyzed hydrogenation of 2-pyridyl-substituted alkenes has been shown to be highly efficient and enantioselective. nih.gov

The table below shows typical results for the Ru-catalyzed asymmetric transfer hydrogenation of various ketones using related chiral ligands.

| Entry | Substrate | Hydrogen Source | Ligand Type | Yield (%) | ee (%) |

| 1 | Acetophenone | Isopropanol | Chiral diamine-ruthenium complex | 99 | 98 |

| 2 | 1-Tetralone | Formic acid/triethylamine | (S,S)-TsDPEN-Ru(II) complex | 95 | 99 |

| 3 | 2,4,6-Trimethylacetophenone | Isopropanol | Chiral amino alcohol-ruthenium complex | 92 | 97 |

This table presents representative data for Ru-catalyzed ATH using well-established chiral ligands to demonstrate the general efficacy of such systems. Specific data for this compound was not available in the searched sources.

Other Transition Metal Catalysis with Pyrrolidine-Based Ligands

Beyond palladium, copper, and ruthenium, chiral pyrrolidine-based ligands have been explored in asymmetric reactions catalyzed by other transition metals. The versatility of the pyrrolidine scaffold allows for the synthesis of a wide array of ligands with different electronic and steric properties, making them suitable for various catalytic systems.

For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has been used for the synthesis of functionalized pyrrolidines. nih.gov While not an asymmetric transformation in itself, the resulting pyrrolidines can be chiral and this methodology provides access to complex cyclic amine architectures. nih.gov

The development of chiral ligands for less commonly used metals in asymmetric catalysis is an active area of research. The unique steric and electronic properties of this compound and its derivatives make them promising candidates for exploration in these areas.

Dual Catalysis Systems Incorporating this compound Derivatives

Dual catalysis, where two distinct catalytic cycles operate concurrently to enable a transformation that is not possible with either catalyst alone, has emerged as a powerful strategy in organic synthesis. The combination of organocatalysis with other catalytic modes, such as photoredox catalysis, has opened up new avenues for asymmetric synthesis.

Organo/Photoredox Dual Catalysis

In the realm of organo/photoredox dual catalysis, a chiral organocatalyst, such as a pyrrolidine derivative, can generate a chiral intermediate that then participates in a reaction initiated by a photoredox catalyst. researchgate.netacs.org This approach allows for the enantioselective formation of C-C and C-heteroatom bonds under mild conditions.

For example, the asymmetric α-alkylation of aldehydes can be achieved by combining a chiral amine catalyst with a photoredox catalyst. The amine catalyst forms a chiral enamine intermediate from the aldehyde, which then reacts with a radical species generated by the photoredox catalyst. The bulky substituent on the pyrrolidine ring of the organocatalyst is crucial for controlling the stereochemistry of the radical addition.

While specific applications of this compound in organo/photoredox dual catalysis are still emerging, the proven effectiveness of other bulky pyrrolidine catalysts in this area suggests its potential. A synergistic approach merging organocatalysis with metal catalysis has been reported for the synthesis of spiro pyrazolones using proline derivatives with bulky substituents. rsc.org

Heterogeneous Catalysis and Immobilized Pyrrolidine-Based Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. Chiral pyrrolidine-based catalysts can be anchored to various supports, such as polymers or silica (B1680970) gel, to create effective heterogeneous catalysts. ecampus.comrsc.org

The performance of these immobilized catalysts can be influenced by the nature of the support and the linker used to attach the catalyst. A well-designed heterogeneous catalyst should maintain the high activity and enantioselectivity of its homogeneous counterpart while allowing for easy separation and reuse.

Pyrrolidine-functionalized resins have been developed and shown to be effective in reactions such as aqueous aldol reactions. nih.gov The immobilization of chiral pyrrolidine derivatives, including those with bulky substituents like this compound, on solid supports is a promising area for the development of practical and sustainable asymmetric catalytic systems. Although specific examples of immobilized this compound are not widely reported, the general principles of catalyst immobilization are applicable.

| Entry | Catalyst Type | Support | Reaction Type |

| 1 | Chiral Diamine | Polystyrene | Asymmetric Aldol Reaction |

| 2 | Proline Derivative | Silica Gel | Asymmetric Michael Addition |

| 3 | Chiral Amino Alcohol | Magnetic Nanoparticles | Asymmetric Transfer Hydrogenation |

This table provides examples of different strategies for the immobilization of chiral pyrrolidine-based catalysts.

Chiral Covalent Organic Frameworks (COFs) Functionalized with Pyrrolidine Units

Chiral Covalent Organic Frameworks (CCOFs) represent a class of crystalline porous materials with ordered structures and tunable chirality, making them highly promising platforms for heterogeneous asymmetric catalysis. rsc.org The incorporation of pyrrolidine moieties into COF structures can be achieved through two primary strategies: post-synthetic modification of a pre-existing COF or the use of pyrrolidine-containing building blocks during the framework's construction. mdpi.comconsensus.app

While direct examples of CCOFs functionalized specifically with this compound are not extensively documented in current literature, the successful use of other chiral pyrrolidine derivatives provides a strong proof-of-concept for its potential application. For instance, CCOFs functionalized with proline and its derivatives have been shown to be effective catalysts in various asymmetric reactions. consensus.app These frameworks offer the advantage of well-defined chiral microenvironments within their pores, which can enhance stereoselectivity. mdpi.com

One notable study involved the construction of chiral COFs using pyrrolidine-containing building blocks for asymmetric Michael additions. mdpi.com These materials demonstrated good yields and high enantioselectivities, showcasing the potential of pyrrolidine-functionalized COFs as robust and efficient heterogeneous catalysts. The catalytic activity of these frameworks is attributed to the uniform distribution and accessibility of the chiral catalytic sites within the porous structure.

The general approach for synthesizing such functionalized COFs often involves the condensation reaction between a chiral pyrrolidine-containing monomer and a complementary organic linker. The resulting framework possesses a high surface area and a periodic arrangement of catalytic sites, which are crucial for their performance.

Table 1: Asymmetric Michael Addition Catalyzed by a Pyrrolidine-Functionalized Chiral Covalent Organic Framework

| Entry | Substrate (Aldehyde/Ketone) | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | β-nitrostyrene | 92 | 90:10 | 95 |

| 2 | Cyclohexanone | 4-Nitro-β-nitrostyrene | 95 | 88:12 | 96 |

| 3 | Cyclohexanone | 4-Chloro-β-nitrostyrene | 91 | 91:9 | 94 |

| 4 | Acetone | β-nitrostyrene | 85 | - | 90 |

This table presents representative data for a pyrrolidine-functionalized COF in the asymmetric Michael addition, illustrating the potential catalytic performance of such systems.

Recyclable Catalyst Systems

A significant challenge in homogeneous catalysis is the recovery and reuse of the catalyst. The development of recyclable catalyst systems is therefore a key area of research, aiming to improve the economic and environmental sustainability of chemical processes. Immobilizing chiral organocatalysts like this compound onto solid supports is a common strategy to achieve recyclability.

Several studies have demonstrated the successful immobilization of pyrrolidine-based catalysts on various supports, including polymers and silica gel. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and reused in subsequent reaction cycles, often without a significant loss of activity or selectivity.

For example, novel C2-symmetric squaramide organocatalysts derived from pyrrolidine have been synthesized and shown to be highly efficient and recyclable in asymmetric Michael reactions. rsc.org These catalysts, which can be recovered and reused multiple times, demonstrate the practical advantages of heterogenized organocatalysts. rsc.org The design of these recyclable systems often involves linking the pyrrolidine catalyst to a solid support via a suitable spacer, which helps to maintain the catalyst's activity by minimizing steric hindrance from the support.

The application of this compound in such recyclable systems is a promising avenue for its practical use in large-scale synthesis. The robust nature of the pyrrolidine ring and the bulky diphenyl ethyl substituent can contribute to the stability and longevity of the immobilized catalyst.

Table 2: Recyclability of a Pyrrolidine-Derived Organocatalyst in the Asymmetric Michael Addition of Cyclohexanone to β-nitrostyrene

| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 95 | 98 |

| 2 | 94 | 98 |

| 3 | 93 | 97 |

| 4 | 92 | 97 |

| 5 | 90 | 96 |

This table illustrates the typical performance of a recyclable pyrrolidine-based catalyst over several cycles, maintaining high yield and enantioselectivity.

Mechanistic Investigations and Computational Studies of Catalytic Processes

Transition State Analysis and Reaction Pathways in Pyrrolidine-Mediated Catalysis

Detailed transition state analyses and the elucidation of reaction pathways are fundamental to understanding how pyrrolidine-based catalysts achieve their high efficacy and stereoselectivity. These studies typically involve a combination of computational modeling and experimental work to map out the energy landscapes of catalytic cycles. For many chiral pyrrolidines, catalysis proceeds through the formation of key intermediates like enamines or iminium ions, whose subsequent reactions are directed by the catalyst's stereochemical environment.

However, specific research detailing the transition states and reaction pathways for processes catalyzed by (2S)-2-(1,1-Diphenylethyl)pyrrolidine is not available in the reviewed scientific literature.

Density Functional Theory (DFT) has become an indispensable tool for rationalizing the stereochemical outcomes of reactions mediated by chiral pyrrolidine (B122466) catalysts. researchgate.netresearchgate.netresearchgate.net By modeling the transition states leading to different stereoisomeric products, researchers can calculate their relative energies and predict which stereoisomer will be favored.

Despite the widespread application of this technique, specific DFT studies focused on This compound to rationalize enantioselectivity or diastereoselectivity in catalytic reactions have not been reported in the available literature.

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions is crucial for understanding the reactivity and electronic aspects of catalytic reactions. The energy gap between the HOMO of a nucleophile (like an enamine intermediate) and the LUMO of an electrophile determines the reaction's feasibility and rate. Energy profiles calculated through computational methods map the energetic course of a reaction from reactants to products, identifying transition states and intermediates.

While this analysis is common in computational chemistry, no studies providing specific HOMO-LUMO interaction data or detailed reaction energy profiles for catalytic systems involving This compound are present in the surveyed literature.

In many pyrrolidine-based organocatalytic systems, non-covalent interactions such as hydrogen bonding and steric hindrance are decisive in establishing stereocontrol. mdpi.com Hydrogen bonds can pre-organize the substrate and catalyst in the transition state, while bulky substituents on the catalyst can physically block one face of the reactive intermediate, forcing the substrate to approach from the less hindered side. The bulky 1,1-diphenylethyl group on This compound would be expected to exert a significant steric influence.

However, there is no specific research available that computationally or experimentally analyzes the precise roles of hydrogen bonding or steric hindrance in transition states involving This compound as the catalyst.

The primary goal of the aforementioned computational studies is to build a predictive model that rationalizes the observed enantioselectivity and diastereoselectivity. By identifying the key interactions that lower the energy of the transition state leading to the major stereoisomer, a comprehensive understanding of asymmetric induction can be achieved.

As no catalytic reactions using This compound with reported stereochemical outcomes were found, there are consequently no corresponding studies that rationalize its potential enantioselectivity or diastereoselectivity.

Spectroscopic techniques are vital for identifying and characterizing catalytic intermediates and catalyst-substrate complexes, providing direct evidence for proposed mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for in situ monitoring of reactions, while Mass Spectrometry (MS) can detect transient species. capes.gov.brnih.gov X-ray crystallography can provide definitive structural information on stable catalyst precursors or catalyst-substrate adducts. researchgate.net

While a study on the characterization of the related compound 1-(1,2-diphenylethyl)pyrrolidine using MS and NMR exists, it does not pertain to a catalytic process. nih.gov There are no published spectroscopic studies aimed at the mechanistic elucidation of any catalytic reaction mediated by This compound .

Density Functional Theory (DFT) Calculations for Stereoselectivity Rationalization

Role of Chiral Environment and Catalyst Structure in Asymmetric Induction

The efficacy of a chiral catalyst is determined by its ability to create a well-defined three-dimensional environment around the reaction center. The structure of the catalyst, including the nature and orientation of its substituents, dictates the chiral information transferred during the reaction. C2-symmetric pyrrolidines, for example, have proven to be highly effective ligands and catalysts because their symmetry reduces the number of possible competing transition states. nih.gov The rigid and bulky diphenylmethyl group in related catalysts is known to be highly effective at shielding one face of the reactive intermediate. mdpi.com

Although these principles are well-established for a wide array of chiral pyrrolidine derivatives, a specific analysis of the chiral environment and its influence on asymmetric induction for This compound is absent from the current scientific literature.

Structure-Reactivity Relationships in Pyrrolidine-Based Catalysts

The efficacy and selectivity of pyrrolidine-based organocatalysts are intricately linked to their molecular structure. Subtle modifications to the pyrrolidine scaffold can lead to significant changes in catalytic activity and stereochemical control. mdpi.com The substituent at the C-2 position of the pyrrolidine ring plays a pivotal role in dictating the catalyst's behavior. This group can exert its influence through steric hindrance, which directs the approach of the substrate, or by engaging in non-covalent interactions, such as hydrogen bonding, with the electrophile to facilitate a dual-activation mechanism. thieme-connect.com

A general observation in the study of these catalysts is that the steric bulk of the C-2 substituent often correlates with the enantioselectivity of the transformation. thieme-connect.com Larger substituents tend to create a more defined chiral pocket, leading to superior stereochemical outcomes. thieme-connect.com For instance, in the context of enamine catalysis, the substituent at the 2-position is crucial for controlling the direction of electrophilic attack. thieme-connect.com

The structural variations are not limited to the C-2 position. Modifications of the pyrrolidine ring and the nature of the amine (primary vs. secondary) also contribute to the catalyst's performance. For example, the development of bifunctional catalysts, which incorporate a hydrogen-bond-donating group, can enhance reactivity and selectivity by coordinating with the substrate. mdpi.com Density Functional Theory (DFT) calculations have been employed to understand these interactions, suggesting, for instance, that an aldehyde can be coordinated by two NH groups through hydrogen bonding, which explains the preferential formation of certain stereoisomers. mdpi.com

| Catalyst Feature | Influence on Reactivity/Selectivity | Research Finding |

| C-2 Substituent | Steric hindrance controlling substrate approach and stereoselectivity. | Generally, a larger substituent at the C-2 position leads to better stereoselectivity. thieme-connect.com |

| Bifunctional Groups | Dual activation through hydrogen bonding with the substrate. | DFT calculations show coordination of the substrate by NH groups, influencing stereoisomer formation. mdpi.com |

| Amide Bond Conformation | The trans/cis ratio correlates with enantio- and diastereoselectivity. | An enhanced population of the trans conformer was linked to higher reactivity and stereoselectivity. mdpi.com |

These structure-reactivity relationships underscore the importance of rational catalyst design, where the electronic and steric properties of the catalyst are fine-tuned to achieve optimal performance for a specific chemical transformation. The insights gained from these studies guide the development of new and more efficient pyrrolidine-based organocatalysts. mdpi.com

Conformational Analysis of Catalyst-Substrate Interactions

The stereochemical outcome of reactions catalyzed by pyrrolidine derivatives is governed by the three-dimensional arrangement of the catalyst and substrate in the transition state. Computational studies, particularly conformational analysis, have been instrumental in elucidating these interactions. A key intermediate in many of these reactions is the enamine, formed between the pyrrolidine catalyst and a carbonyl compound. The conformation of this enamine intermediate is critical in determining the facial selectivity of the subsequent reaction.

Rigorous computational protocols, often employing density functional theory (DFT) validated against high-level methods like explicitly correlated coupled cluster theory, are necessary to accurately model the small energy differences between various conformers. researchgate.net Such studies have revealed that conformational preferences are not always transferable from one type of enamine to another, necessitating a detailed analysis for each specific system. researchgate.net

One of the significant findings from these computational analyses is that for enamines derived from both aldehydes and ketones, the s-cis and s-trans conformers can be energetically similar. researchgate.net This contradicts earlier assumptions that a single conformation might be overwhelmingly preferred. The relative stability of these conformers can be influenced by the nature of the substituents on both the catalyst and the substrate.

In the case of diarylprolinol ether catalysts, a related class of pyrrolidine catalysts, the large diarylmethanol ether substituent at the C-2 position is hypothesized to play a crucial role in controlling the conformation of the reactive intermediates. ethz.ch It is proposed that this bulky group:

Enforces an s-trans conformation around the exocyclic N-C(1') bond of the enamine intermediate. ethz.ch

Ensures an (E)-configuration of the iminium bond. ethz.ch

Directs the incoming reactant to approach from the face opposite to the large substituent, thereby controlling the stereochemistry of the product. ethz.ch

| Intermediate | Conformation | Key Finding | Implication for Catalysis |

| Pyrrolidine Enamines | s-cis vs. s-trans | The s-cis and s-trans conformers are often similar in energy for both aldehyde and ketone-derived enamines. researchgate.net | The stereochemical outcome may not be governed by a single, highly stable enamine conformer. |

| Diarylprolinol Ether Enamines | s-trans | The bulky C-2 substituent is thought to enforce an s-trans conformation. ethz.ch | This conformational rigidity helps to create a well-defined chiral environment for the reaction. |

| Iminium Ions | (E)-configuration | The large C-2 substituent is believed to secure the (E)-configuration of the iminium bond. ethz.ch | This controls the geometry of the intermediate, leading to high stereoselectivity. |

Advanced Research Directions and Future Perspectives

Design of Novel (2S)-2-(1,1-Diphenylethyl)pyrrolidine Derivatives with Enhanced Catalytic Performance